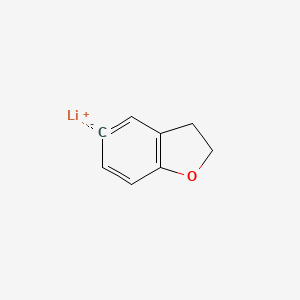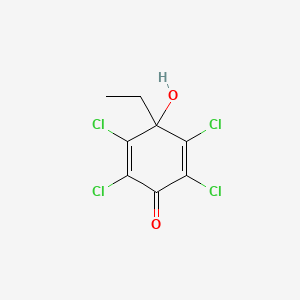
2,2,6-Trimethylheptan-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,6-Trimethylheptan-4-ol is an organic compound belonging to the class of alcohols. It is a branched-chain alcohol with the molecular formula C10H22O. This compound is characterized by its three methyl groups attached to the heptane chain, making it a tertiary alcohol. It is used in various chemical processes and has applications in different scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
2,2,6-Trimethylheptan-4-ol can be synthesized through several methods. One common approach involves the Grignard reaction, where a Grignard reagent (such as methylmagnesium bromide) reacts with a suitable ketone (e.g., 2,2,6-trimethylheptan-4-one) to form the desired alcohol. The reaction typically occurs in an anhydrous ether solvent under controlled temperature conditions.
Industrial Production Methods
In industrial settings, this compound can be produced through catalytic hydrogenation of the corresponding ketone. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature to reduce the ketone to the alcohol.
化学反应分析
Types of Reactions
2,2,6-Trimethylheptan-4-ol undergoes various chemical reactions, including:
Oxidation: The alcohol can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form hydrocarbons using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) under reflux conditions.
Major Products Formed
Oxidation: 2,2,6-Trimethylheptan-4-one (ketone) or 2,2,6-Trimethylheptanoic acid (carboxylic acid).
Reduction: 2,2,6-Trimethylheptane.
Substitution: 2,2,6-Trimethylheptan-4-yl chloride or bromide.
科学研究应用
2,2,6-Trimethylheptan-4-ol has several applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic uses and effects on biological systems.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
作用机制
The mechanism of action of 2,2,6-Trimethylheptan-4-ol involves its interaction with various molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and hydrophobic interactions with proteins and enzymes. These interactions can influence the compound’s solubility, reactivity, and biological activity. The specific molecular targets and pathways depend on the context of its use and the biological system being studied.
相似化合物的比较
Similar Compounds
2,2,4-Trimethylpentane: A branched alkane with similar structural features but lacking the hydroxyl group.
2,2,6-Trimethylheptane: The fully reduced form of 2,2,6-Trimethylheptan-4-ol.
2,2,6-Trimethylheptan-4-one: The oxidized form of the alcohol.
Uniqueness
This compound is unique due to its tertiary alcohol structure, which imparts specific chemical and physical properties. Its branched structure and hydroxyl group make it a versatile compound in various chemical reactions and applications.
属性
CAS 编号 |
66256-44-8 |
|---|---|
分子式 |
C10H22O |
分子量 |
158.28 g/mol |
IUPAC 名称 |
2,2,6-trimethylheptan-4-ol |
InChI |
InChI=1S/C10H22O/c1-8(2)6-9(11)7-10(3,4)5/h8-9,11H,6-7H2,1-5H3 |
InChI 键 |
ITTQYDBLGDGLMB-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC(CC(C)(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![(3aR,8bS)-2-methyl-4,8b-dihydro-3aH-indeno[2,1-d][1,3]oxazole](/img/structure/B14469847.png)
silane](/img/structure/B14469852.png)



![1,1'-[1,2-Phenylenebis(oxy)]bis[2-(2-phenoxyphenoxy)benzene]](/img/structure/B14469872.png)

